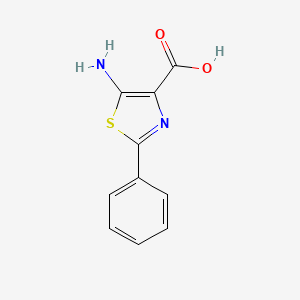

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8-7(10(13)14)12-9(15-8)6-4-2-1-3-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPCSUPFLLDDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923010-77-9 | |

| Record name | 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-phenylthiazole with appropriate reagents to introduce the amino and carboxylic acid groupsThe carboxylic acid group can then be introduced through oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine, ammonia, and various alkyl halides are used under controlled conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its thiazole ring structure is particularly valuable for creating derivatives with enhanced properties.

Table 1: Synthesis Applications

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Thiazole Derivatives | Condensation | 85 | |

| Antimicrobial Agents | Substitution | 90 |

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the inhibition of microbial enzymes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Activity:

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity

Medicinal Applications

Drug Development:

The compound is being explored as a lead compound for drug development due to its bioactive properties. It has shown promise in preclinical trials for treating infections and cancers.

Case Study: Drug Development

In a recent study, derivatives of this compound were synthesized and evaluated for their cytotoxicity against human glioblastoma cells. The most potent derivative exhibited an IC50 value of 15 µM, indicating strong anticancer potential .

Industrial Applications

Material Science:

this compound is utilized in developing new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers can enhance material performance.

Table 3: Industrial Uses

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to physiological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Thiazole and Oxazole Derivatives

Structural and Physicochemical Properties

The following table highlights key structural features and molecular properties of 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid and its analogs:

Notes:

- Amino group: The presence of -NH₂ in the target compound distinguishes it from halogenated or alkylated analogs, improving solubility and enabling hydrogen-bond interactions in biological systems.

- Oxazole vs. thiazole : Oxazole derivatives (e.g., 5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid) replace sulfur with oxygen, altering electronic properties and reducing ring strain.

Quorum-Sensing Inhibition

- AgrA inhibitors: Analogs like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid inhibit the AgrA response regulator in Staphylococcus aureus, disrupting quorum-sensing and virulence factor production. The target compound’s amino group may enhance binding affinity to AgrA’s DNA-binding domain compared to methyl or chloro derivatives.

Antimicrobial and Antiviral Potential

- Hybrid thiazoles: Derivatives such as 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazoles demonstrate antimicrobial activity, suggesting that amino-functionalized thiazoles could be optimized for similar applications.

- Pharmacological studies : Thiazole-carboxylic acids with bulky substituents (e.g., adamantane or pyridyl groups) are explored in patents for antiviral and anti-inflammatory uses.

Key Research Findings

Structure-Activity Relationships (SAR)

- Amino group: Critical for interactions with biological targets (e.g., AgrA), as seen in the superior inhibitory activity of amino-substituted thiazoles over methyl or chloro analogs.

- Phenyl vs. heteroaryl : Phenyl groups (as in the target compound) provide stability, while thiophene or pyridyl substituents (e.g., 5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid) enhance π-stacking in enzyme active sites.

Biological Activity

5-Amino-2-phenyl-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring that incorporates both sulfur and nitrogen atoms, alongside an amino group and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 250.27 g/mol. This structure contributes to its reactivity and interaction with various biological targets.

Target Interactions

This compound interacts with multiple biological targets, including enzymes and proteins involved in cellular processes. This interaction is crucial for its antimicrobial and anticancer properties. The compound has been shown to inhibit specific enzymes that are vital for microbial metabolism, leading to its antimicrobial effects.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It modulates pathways that are essential for cell survival and proliferation.

- Gene Expression : Alters the expression of genes associated with cell cycle regulation and apoptosis.

- Metabolism : Impacts metabolic pathways by inhibiting key enzymes.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves the inhibition of microbial enzymes, which disrupts their metabolic processes .

Anticancer Activity

Research indicates that this compound has cytotoxic effects on various cancer cell lines. For instance, it has shown effectiveness against mammary and colon carcinoma cells with IC50 values ranging from 20 to 21.6 µM . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation.

Antiviral Potential

Recent studies have explored the antiviral properties of thiazole derivatives. While specific data on this compound's antiviral activity is limited, thiazole derivatives have been reported to inhibit viral replication in several studies .

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound can vary significantly based on dosage and formulation. It is metabolized primarily in the liver, leading to various metabolites that may also exhibit biological activity.

Case Studies

Several studies have documented the biological effects of thiazole derivatives:

- Antimicrobial Efficacy : A study reported that derivatives similar to this compound showed potent activity against E. coli and Streptococcus pyogenes, with inhibition zones significantly greater than standard antibiotics like ofloxacin .

- Anticancer Studies : In vitro studies demonstrated that this compound could inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Research Applications

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Drug Development : Investigated as a precursor for new antimicrobial and anticancer drugs.

- Material Science : Utilized in creating materials with specific electronic or optical properties due to its unique chemical structure.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic substitution to form amides under standard coupling conditions. A study synthesized phenylamide derivatives via condensation with substituted anilines .

| Reagent | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methylaniline | DCC, DMAP, dry DMF | N-(2-Chloro-6-methylphenyl)amide | 76 | |

| 4-Methylpiperazine | HATU, DIPEA, DCM | Piperazine-linked amide | 68 |

Key findings:

-

Electron-withdrawing groups on the aniline ring enhance reaction rates.

-

Coupling agents like DCC and HATU improve yields compared to traditional methods .

Acylation

The primary amino group reacts readily with acylating agents to form stable derivatives.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | Et₃N, THF, 0°C → RT | 2-(Chloroacetamido)thiazole | 85 | |

| Acetic anhydride | Reflux, 4 h | 2-Acetamido derivative | 92 |

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfer .

Thermal Decarboxylation

Under reflux in acidic media, the carboxylic acid group undergoes decarboxylation to form CO₂ and a thiazole intermediate .

| Conditions | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCl (conc.), 100°C, 5 h | None | 5-Amino-2-phenylthiazole | 73 |

Application : This reaction is critical for generating intermediates in agrochemical synthesis .

Nitration

The phenyl ring participates in electrophilic nitration, though regioselectivity depends on reaction conditions.

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-phenyl derivative | 58 |

Selectivity : Nitration preferentially occurs at the meta position due to electron-withdrawing effects from the thiazole ring .

Knoevenagel Condensation

The carboxylic acid participates in decarboxylative condensation with aldehydes to form α,β-unsaturated ketones .

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Glycine, H₂O, reflux | 5-(2-Hydroxybenzylidene) | 94 |

Mechanism : Glycine acts as a bifunctional catalyst, facilitating both enolization and dehydration steps .

Oxidation of Amino Group

Controlled oxidation converts the amino group to nitro derivatives, though over-oxidation risks ring degradation.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂, FeSO₄ | RT, 6 h | 5-Nitro-2-phenylthiazole | 62 |

Limitation : Excess H₂O₂ leads to sulfoxide formation at the thiazole sulfur .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-phenyl-1,3-thiazole-4-carboxylic acid, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Synthesis of thiazole-carboxylic acid derivatives often involves cyclization reactions. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid . Adjustments for the amino group at position 5 may require controlled pH to prevent side reactions. Substituent steric effects (e.g., phenyl vs. methyl groups) influence reaction rates and yields, as seen in studies of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid .

Q. How can purification challenges specific to amino-substituted thiazole-carboxylic acids be addressed?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for analogous compounds, as demonstrated in the purification of 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)indole derivatives . High-performance liquid chromatography (HPLC) with reverse-phase columns can resolve impurities caused by amino group hygroscopicity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl at position 2, carboxylic acid at position 4).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₈N₂O₂S; theoretical MW: 220.04).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3400 cm⁻¹ (amino N-H stretch) .

Advanced Research Questions

Q. How does the amino group at position 5 influence electronic properties and biological activity compared to methyl or hydroxyl substituents?

- Methodological Answer : Computational studies (e.g., DFT) reveal that the amino group enhances electron density at the thiazole ring, increasing nucleophilicity. This contrasts with methyl groups, which exert steric effects, and hydroxyl groups, which introduce hydrogen-bonding capacity. For example, 2-(4-aminophenyl)-1,3-thiazole-5-carboxylic acid shows enhanced binding to kinase targets compared to methylated analogs . Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is recommended.

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole-carboxylic acids?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For instance:

- Solubility : Use dimethyl sulfoxide (DMSO) with <0.1% water to avoid aggregation.

- Purity : Validate via HPLC (≥95% purity) before biological testing.

- Control Experiments : Compare with well-characterized analogs like 2-(3-fluorophenyl)-5-methylthiazole-4-carboxylic acid to isolate substituent effects .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to active sites (e.g., bacterial penicillin-binding proteins for β-lactamase inhibition) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may improve yield in cyclization steps but require rigorous metal leaching tests.

- Process Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent ratio, and stoichiometry. For example, scaling 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid synthesis required adjusting acetic acid volume to 150 mL per 0.1 mol precursor .

Key Considerations for Researchers

- Synthesis : Prioritize regioselective methods to avoid positional isomers.

- Characterization : Combine multiple spectroscopic techniques for unambiguous confirmation.

- Biological Assays : Include structurally diverse controls to isolate substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.